2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline
CAS No.: 937596-82-2
Cat. No.: VC2256240
Molecular Formula: C12H10F3NO2
Molecular Weight: 257.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937596-82-2 |
|---|---|
| Molecular Formula | C12H10F3NO2 |
| Molecular Weight | 257.21 g/mol |
| IUPAC Name | 2-(furan-2-ylmethoxy)-5-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C12H10F3NO2/c13-12(14,15)8-3-4-11(10(16)6-8)18-7-9-2-1-5-17-9/h1-6H,7,16H2 |
| Standard InChI Key | UPSXHBDHDPLACM-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)COC2=C(C=C(C=C2)C(F)(F)F)N |
| Canonical SMILES | C1=COC(=C1)COC2=C(C=C(C=C2)C(F)(F)F)N |
Introduction
Compound Identification and Basic Information
2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline is an organic compound belonging to the class of fluorinated compounds, specifically featuring a trifluoromethyl-substituted aniline with a furylmethoxy group. This arrangement of functional groups contributes to its unique chemical behavior and potential applications in various research contexts.
Identification Parameters
The compound is characterized by several key identifiers that distinguish it in chemical databases and literature:
| Parameter | Value |
|---|---|
| IUPAC Name | 2-(furan-2-ylmethoxy)-5-(trifluoromethyl)aniline |
| CAS Number | 937596-82-2 |
| Molecular Formula | C₁₂H₁₀F₃NO₂ |
| Molecular Weight | 257.21 g/mol |
| Reference Code | 10-F427031 (CymitQuimica) |
This fluorinated aromatic compound features a primary amine group, a furylmethoxy substituent at the ortho position, and a trifluoromethyl group at the meta position relative to the amino group.
Chemical Structure and Physicochemical Properties
The molecular structure of 2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline incorporates several functional groups that contribute to its chemical reactivity and physical characteristics.
Structural Features
The compound consists of an aniline core (a benzene ring with an amino group) that bears two key substituents:
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A 2-furylmethoxy group at position 2 (ortho to the amino group)
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A trifluoromethyl group at position 5 (meta to the amino group)
This arrangement creates a molecule with distinct electronic and steric properties that influence its behavior in chemical reactions and biological systems.
Physicochemical Properties
The physical and chemical properties of 2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline are determined by its structural elements:
| Property | Characteristic |
|---|---|
| Physical Appearance | Not specified in available data |
| Exact Mass | 257.21 g/mol |
| Solubility | Likely soluble in organic solvents due to its lipophilic character |
| Lipophilicity | Enhanced by the presence of the trifluoromethyl group |
| Stability | Generally stable under standard conditions |
The trifluoromethyl group significantly influences the compound's properties by increasing its lipophilicity and metabolic stability, which are important considerations for pharmaceutical applications.
Synthesis and Preparation Methods
The synthesis of 2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline typically involves multi-step reactions that require careful control of conditions to ensure high purity and yield.
General Synthetic Approach
The preparation of this compound generally follows a synthetic pathway that may include:
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Starting with appropriate precursors, such as 5-(trifluoromethyl)aniline
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Reaction with furylmethoxy derivatives in the presence of suitable catalysts
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Purification steps to isolate the target compound
Reaction Conditions
The synthesis requires controlled conditions to achieve selectivity and high yield:
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Use of appropriate solvents that facilitate the reaction
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Careful temperature control
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Selection of suitable catalysts
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Monitoring reaction progress to ensure completion
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Purification strategies that may include crystallization, chromatography, or other separation techniques
Applications and Research Significance
2-(2-Furylmethoxy)-5-(trifluoromethyl)aniline has potential applications in various research areas, particularly in pharmaceutical development and materials science.
Pharmaceutical Research
The compound's structural features make it relevant for pharmaceutical research in several ways:
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Building block for drug candidates: The combination of functional groups provides a scaffold that can be modified to develop compounds with specific biological activities
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Membrane permeability: The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes
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Metabolic stability: Fluorinated compounds often demonstrate increased resistance to metabolic degradation
Chemical Research Applications
Beyond pharmaceutical applications, the compound may serve various roles in chemical research:
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